REACTION_CXSMILES
|
[C:1]([Mg]Br)#[CH:2].[N:5]1[CH:9]=[CH:8][N:7]2[CH2:10][CH2:11][C:12](=[O:13])[C:6]=12>C1COCC1>[C:1]([C:12]1([OH:13])[C:6]2=[N:5][CH:9]=[CH:8][N:7]2[CH2:10][CH2:11]1)#[CH:2]
|
Name
|
ethynylmagnesium bromide
|
Quantity
|
14.6 mL
|
Type
|
reactant
|
Smiles
|
C(#C)[Mg]Br
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
N1=C2N(C=C1)CCC2=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated aqueous NH4Cl solution (10 mL)
|
Type
|
CUSTOM
|
Details
|
the organics were removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into EtOAc (10 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (Biotage)
|
Type
|
WASH
|
Details
|
eluting with 3-10% methanol in DCM
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |